molecular formula C13H14N4O2 B12509971 N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline

Cat. No.: B12509971
M. Wt: 258.28 g/mol
InChI Key: CRFUMOIFSZQDOO-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline typically involves the reaction of 2,5-dimethyl-4-nitropyrazole with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline

InChI

InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3

InChI Key

CRFUMOIFSZQDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C

Origin of Product

United States

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